Aspartame

Description

Flavoring agent sweeter than sugar, metabolized as phenylalanine and aspartic acid.

This compound is a small molecule drug with a maximum clinical trial phase of III.

Flavoring agent sweeter than sugar, metabolized as PHENYLALANINE and ASPARTIC ACID.

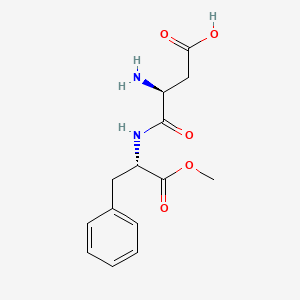

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020107 | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |

| Record name | SID47193879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Diketopiperazine | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles from water, White crystalline powder from water or alcohol | |

CAS No. |

22839-47-0 | |

| Record name | Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aspartame | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Aspartame: A Comprehensive Technical Guide to its Chemical Properties and Structural Analysis for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the chemical properties, structural analysis, metabolic fate, and cellular impact of aspartame. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to serve as a core resource for advanced research.

Chemical and Physical Properties of this compound

This compound, chemically known as N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester, is a widely utilized artificial sweetener.[1] Its physicochemical properties are crucial for its application in various food and pharmaceutical products. A comprehensive summary of these properties is presented below.

| Property | Value | References |

| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [1] |

| Chemical Formula | C₁₄H₁₈N₂O₅ | [2] |

| Molecular Weight | 294.30 g/mol | [3] |

| Appearance | White, odorless, crystalline powder | [3] |

| Melting Point | 246.5 °C (475.7 °F; 519.6 K) | |

| Solubility in Water | Sparingly soluble; solubility is pH and temperature dependent. Maximum solubility is at pH 2.2 (20 mg/mL at 25 °C) and minimum at its isoelectric point, pH 5.2 (13.5 mg/mL at 25 °C). | |

| Solubility in other solvents | Slightly soluble in ethanol. Soluble in formic acid and DMSO (slightly). | |

| Optical Rotation [α]D²² | +14.5° to +16.5° (in 4% w/v 15N formic acid) | |

| pKa | 4.5–6.0 | |

| Stability | Most stable at pH 4.3 with a half-life of nearly 300 days at room temperature. Stability decreases significantly at neutral or alkaline pH. |

Structural Analysis of this compound

The precise structural elucidation and quantification of this compound are critical for quality control and safety assessment. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the analysis of this compound and its degradation products due to its high sensitivity and selectivity.

Experimental Protocol: Reversed-Phase HPLC for this compound Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.0125M KH₂PO₄ adjusted to pH 3.5) and an organic solvent like acetonitrile. The ratio can be isocratic (e.g., 85:15 v/v) or a gradient.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 214 nm.

-

Sample Preparation:

-

For liquid samples like beverages, degas the sample using an ultrasonic bath for approximately 15 minutes.

-

Dilute the sample with deionized water if necessary to bring the this compound concentration within the linear range of the calibration curve.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting peak area against concentration.

-

Quantification: Inject the prepared sample and determine the this compound concentration by comparing its peak area to the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), provides high specificity and sensitivity for the identification and quantification of this compound and its metabolites.

Experimental Protocol: LC-MS/MS for this compound Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the HPLC protocol, using a C18 column and a gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 295.1 → 200.0 for quantification and 295.1 → 180.0 for confirmation) and its degradation products.

-

-

Sample Preparation: Similar to the HPLC protocol, with careful pH control to ensure this compound stability, ideally around pH 4.3.

-

Data Analysis: Quantification is typically performed using a stable isotope-labeled internal standard (e.g., this compound-d5) to correct for matrix effects and instrument variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its conformation in solution.

Experimental Protocol: ¹H NMR of this compound

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O). For quantitative NMR (qNMR), a certified internal standard is added.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a defined relaxation delay, and a calibrated 90° pulse.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Identify the characteristic proton signals of this compound. For example, the methyl ester protons typically appear as a singlet around 3.7 ppm. The aromatic protons of the phenylalanine ring appear in the region of 7.2-7.4 ppm. The various CH and NH protons of the aspartyl and phenylalanine moieties will have specific chemical shifts and coupling patterns that can be assigned through 2D NMR experiments like COSY and HSQC if necessary.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of this compound, revealing detailed information about its molecular conformation and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Growing single crystals of this compound suitable for X-ray diffraction can be challenging. A common method is slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a methanol/water mixture.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Place the crystal in a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

Metabolic Pathway of this compound

Upon ingestion, this compound is rapidly and completely hydrolyzed in the small intestine by esterases and peptidases into its three constituent components: aspartic acid, phenylalanine, and methanol. These metabolites are then absorbed and enter their respective metabolic pathways.

References

- 1. This compound and Its Metabolites Cause Oxidative Stress and Mitochondrial and Lipid Alterations in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mail.ffhdj.com [mail.ffhdj.com]

- 3. Effect of this compound on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspartame metabolism and breakdown products in scientific studies

An In-depth Examination of Aspartame's Metabolism and its Breakdown Products for Researchers and Scientific Professionals.

This compound, a widely utilized artificial sweetener, undergoes rapid and complete metabolism in the gastrointestinal tract, yielding three primary breakdown products: phenylalanine, aspartic acid, and methanol.[1][2][3] This guide provides a comprehensive technical overview of the metabolic fate of this compound, detailing the quantitative analysis of its metabolites and the experimental protocols employed in scientific research.

The Metabolic Pathway of this compound

Upon ingestion, this compound does not enter the bloodstream intact.[1][4] Instead, it is hydrolyzed by esterases and peptidases within the intestinal lumen and mucosal cells into its constituent components. These components are then absorbed and enter the body's metabolic pathways.

The breakdown of this compound results in approximately 50% phenylalanine, 40% aspartic acid, and 10% methanol by mass.

Phenylalanine

Phenylalanine is an essential amino acid obtained from the diet. The phenylalanine derived from this compound is metabolized in the same manner as dietary phenylalanine. In healthy individuals, it is primarily converted to tyrosine in the liver. This metabolic process is crucial for the synthesis of proteins and various neurotransmitters. Individuals with the genetic disorder phenylketonuria (PKU) lack the enzyme necessary to metabolize phenylalanine, leading to its accumulation to toxic levels. For this reason, products containing this compound must be labeled to indicate the presence of phenylalanine.

Aspartic Acid

Aspartic acid, a non-essential amino acid, is also a normal component of dietary protein. It is readily metabolized and does not significantly accumulate in the plasma following this compound consumption, even at high doses. Aspartic acid plays a role in the urea cycle and as a precursor for other amino acids and nucleotides.

Methanol

Methanol is metabolized in the liver, first to formaldehyde and then to formic acid. While high concentrations of methanol and its metabolites can be toxic, the amount of methanol produced from the consumption of this compound is generally considered to be a small fraction of that obtained from other dietary sources, such as fruits and vegetables. The body efficiently metabolizes this small amount of methanol, and studies have shown that even at abuse doses of this compound, blood formate concentrations do not significantly increase.

Quantitative Analysis of this compound Metabolites

Numerous studies have quantified the plasma concentrations of this compound's metabolites following its ingestion. The data consistently show a dose-dependent increase in plasma phenylalanine levels, while aspartic acid levels remain largely unchanged. Methanol concentrations are detectable but remain well below toxic levels.

Table 1: Plasma Phenylalanine Concentrations After this compound Ingestion in Healthy Adults

| This compound Dose (mg/kg body weight) | Baseline Phenylalanine (μmol/dL) | Peak Phenylalanine (μmol/dL) | Time to Peak | Study Population | Citation |

| 4 | - | No significant effect | - | 6 normal subjects | |

| 10 | 5.09 ± 0.82 | 6.73 ± 0.75 | 30-45 min | 8 normal subjects | |

| 10 (repeated doses) | 5.09 ± 0.82 | 1.64-2.05 above baseline | 30-45 min after each dose | 8 normal adults | |

| 20 (capsule) | - | 103.3 | 108.6 min | 20 healthy subjects | |

| 20 (solution) | - | 126.6 | 36.6 min | 20 healthy subjects | |

| 100 | 5.40 ± 1.05 | 20.2 ± 6.77 | - | 6 normal subjects |

Table 2: Plasma Phenylalanine Concentrations After this compound Ingestion in Individuals Heterozygous for Phenylketonuria (PKU)

| This compound Dose (mg/kg body weight) | Baseline Phenylalanine (μmol/dL) | Peak Phenylalanine (μmol/dL) | Time to Peak | Study Population | Citation |

| 10 | 9.04 ± 1.71 | 12.1 ± 2.08 | - | 6 PKU heterozygous subjects | |

| 10 (repeated doses) | - | 13.9 ± 2.15 | 30-45 min after each dose | 6 PKU heterozygous subjects | |

| 30 (single bolus) | - | Significantly higher than divided dose | - | 6 PKU heterozygous subjects | |

| 100 | - | 41.7 ± 2.33 | - | 5 PKU heterozygous subjects |

Table 3: Blood Methanol and Formate Concentrations After this compound Ingestion in Healthy Adults

| This compound Dose (mg/kg body weight) | Peak Methanol (mg/dL) | Formate Concentration | Study Population | Citation |

| 34 | Below detection limit (0.4 mg/dL) | - | 12 normal subjects | |

| 100 | 1.27 ± 0.48 | Not significantly increased | 6 normal subjects | |

| 150 | 2.14 ± 0.35 | - | 6 normal subjects | |

| 200 | 2.58 ± 0.78 | Not significantly increased | 6 normal subjects | |

| 600 mg (repeated hourly doses) | Remained within normal limits | Remained within normal limits | 6 normal young adults |

Experimental Protocols

The quantification of this compound and its metabolites relies on robust analytical methodologies. Below are detailed protocols for the analysis of these compounds in biological matrices and food products.

Quantification of Phenylalanine and Aspartic Acid in Human Plasma via LC-MS/MS

This method provides high selectivity and sensitivity for the determination of amino acids in plasma.

3.1.1. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 150 µL of an internal standard working solution (e.g., 100 ng/mL L-Phenylalanine-d5 in acetonitrile) to each tube. The use of a stable isotope-labeled internal standard is crucial for accurate quantification by compensating for matrix effects and variations in sample processing.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: UHPLC system.

-

Column: A column suitable for amino acid analysis, such as an Intrada Amino Acid column.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Mobile Phase A: 100 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile, water, and formic acid (e.g., 95:5:0.3, v/v/v).

-

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 4 µL.

-

Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each amino acid and its corresponding internal standard.

Quantification of Methanol and Formate in Blood via Headspace Gas Chromatography (GC)

This method is suitable for the analysis of volatile compounds like methanol and its metabolite, formate.

3.2.1. Sample Preparation for Methanol Analysis (Headspace GC-FID)

-

Pipette 1 mL of blood, urine, or other biological fluid into a headspace vial.

-

Add an appropriate internal standard (e.g., ethanol-d6).

-

Seal the vial.

-

Incubate the vial at a controlled temperature (e.g., 65°C) to allow volatile compounds to partition into the headspace.

3.2.2. Sample Preparation for Formate Analysis (Derivatization followed by Headspace GC-FID)

Formate is not volatile and requires derivatization to be analyzed by GC.

-

Pipette 1 mL of blood or vitreous sample into a headspace vial.

-

Add 500 µL of concentrated sulfuric acid as a catalyst and mix.

-

Incubate for 20 minutes at room temperature.

-

Add 30 µL of pure methanol to convert formic acid to the volatile methyl formate.

-

Add an internal standard (e.g., 30 µL of acetonitrile).

-

Incubate for an additional 20 minutes at room temperature before analysis.

3.2.3. Gas Chromatography Conditions

-

GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Oven Temperature Program: An isothermal or gradient program is used to separate the analytes. For example, an isothermal temperature of 120°C.

-

Injector: Headspace autosampler.

Quantification of this compound and its Degradation Products in Beverages via HPLC

This method is used for quality control of food and beverage products containing this compound.

3.3.1. Sample Preparation

-

Degas carbonated beverages by ultrasonication for 1-10 minutes.

-

Dilute the sample with deionized water. For example, dilute 10 mL of the beverage to 100 mL.

-

Filter the diluted sample through a 0.45 µm membrane filter before injection.

3.3.2. High-Performance Liquid Chromatography (HPLC) Conditions

-

HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, 0.0125 M KH2PO4 (pH 3.5) and acetonitrile (e.g., 85:15 or 98:2 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 214 nm.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

References

The Molecular Choreography of Sweetness: An In-Depth Guide to Aspartame Taste Reception

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the perception of aspartame, a widely used high-intensity artificial sweetener. We will delve into the core receptor interactions, the intricate downstream signaling cascade, and the key experimental methodologies used to elucidate this sensory pathway. This document is intended to serve as a detailed resource for professionals in sensory science, pharmacology, and drug development.

The Core Interaction: this compound and the T1R2/T1R3 Receptor

The perception of sweet taste, including that of this compound, is primarily mediated by a single G protein-coupled receptor (GPCR). This receptor is a heterodimer, composed of two distinct subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] Both subunits are class C GPCRs, characterized by a large extracellular N-terminal domain, a cysteine-rich domain, and a seven-transmembrane helix domain.[3]

The large extracellular portion of each subunit forms a structure known as the Venus Flytrap Module (VFTM), which serves as the primary binding site for sweet molecules.[1][2] Crucially, different sweeteners bind to distinct sites on the T1R2/T1R3 heterodimer. For the dipeptide sweetener this compound, the specific binding pocket is located within the VFTM of the T1R2 subunit. This specificity is highlighted by the fact that rodents, whose T1R2 subunit differs from humans in key areas, are insensitive to the sweet taste of this compound.

Critical Binding Residues

Through extensive site-directed mutagenesis studies, researchers have identified several key amino acid residues within the human T1R2 VFTM that are critical for the binding and recognition of this compound. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. Mutation of these residues can significantly reduce or completely abolish the receptor's response to this compound, confirming their importance in ligand recognition and the initiation of the taste signal.

| Residue in hT1R2 | Role in this compound Interaction | Reference |

| S40, D142 | Identified as critical residues for species-dependent differences in this compound sensitivity between humans and squirrel monkeys. | |

| Y103 | Important for receptor activation and stabilizing the closed conformation of the VFTM. | |

| S144, E302 | Early studies identified these residues as essential; mutations abolish sensitivity to this compound. | |

| D278, D307, R383 | Form salt bridges and hydrogen bonds crucial for binding and activation. | |

| Y215, P277 | Participate in hydrophobic interactions with the phenyl group of this compound. | |

| S165, S168 | Proximal to the binding pocket and important for ligand recognition. |

The Downstream Signaling Cascade

The binding of this compound to the T1R2 subunit induces a conformational change in the T1R2/T1R3 heterodimer. This change initiates a canonical intracellular signaling cascade, transducing the chemical signal into an electrical one that is ultimately interpreted by the brain as "sweet."

The key steps are as follows:

-

G Protein Activation : The conformational change in the receptor activates an associated heterotrimeric G protein. In taste receptor cells, this is primarily gustducin.

-

PLCβ2 Activation : The activated G protein (specifically, its α-gustducin and βγ subunits) stimulates the enzyme Phospholipase C β2 (PLCβ2).

-

Second Messenger Production : PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

TRPM5 Channel Activation : The subsequent rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), a monovalent cation channel.

-

Depolarization : The opening of TRPM5 allows an influx of Na⁺ ions, leading to the depolarization of the taste receptor cell membrane.

-

Neurotransmitter Release : This depolarization opens a large-pore channel, CALHM1/3, resulting in the non-vesicular release of ATP, which acts as the primary neurotransmitter.

-

Signal Transmission : ATP activates purinergic receptors on the afferent gustatory nerve fibers, which then transmit the signal to the gustatory cortex in the brain.

Quantitative Analysis of Receptor Activation

The potency of a sweetener is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response in a cell-based assay. Lower EC₅₀ values indicate higher potency. This compound demonstrates significantly higher potency (a lower EC₅₀) than natural sugars like sucrose.

| Sweetener | EC₅₀ (HEK293 Cells) | Sweetness Potency (vs. Sucrose) | Reference |

| This compound | ~0.1 mM | ~200x | |

| Neotame | 2.26 ± 0.23 µM | ~8000x | |

| Acesulfame K | ~0.2 mM | ~200x | |

| Sucralose | 28 ± 2 µM | ~600x | |

| Sucrose | ~30 mM | 1x |

Furthermore, site-directed mutagenesis studies provide quantitative evidence for the role of specific T1R2 residues. As shown in the study by Goran et al., mutating key residues dramatically increases the EC₅₀ for this compound, signifying a drastic loss of sensitivity. For example, the Y103A mutant receptor shows a reduction in apparent affinity for this compound by over three log units.

Key Experimental Protocols

The mechanisms of this compound reception have been elucidated through a combination of molecular biology, cell biology, and electrophysiological techniques.

Heterologous Expression and Calcium Imaging

This is the most common in vitro method to study the function of the T1R2/T1R3 receptor. It allows for the controlled expression of the receptor in a cell line that does not naturally possess it, providing a clean system for analysis.

Detailed Methodology:

-

Vector Construction : The cDNAs encoding human T1R2 and T1R3 are subcloned into mammalian expression vectors (e.g., pcDNA).

-

Cell Culture & Transfection : Human Embryonic Kidney (HEK-293) cells are cultured and then co-transfected with the T1R2 and T1R3 expression vectors, along with a vector for a promiscuous G protein, such as Gα16-gust44. This G protein is essential as it couples the activated GPCR to the PLCβ pathway, which is robust in HEK-293 cells.

-

Dye Loading : After 24-48 hours to allow for protein expression, the transfected cells are loaded with a calcium-sensitive fluorescent dye, most commonly Fluo-4 AM. The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive Fluo-4 dye inside the cell. The loading is typically performed by incubating cells in a physiological buffer containing 1-5 µM Fluo-4 AM for 30-60 minutes.

-

Assay and Data Acquisition : The cells are placed in a fluorescence microplate reader or on a microscope stage. A baseline fluorescence is recorded. The sweetener solution (e.g., this compound at various concentrations) is then added. Ligand binding and subsequent receptor activation lead to an increase in intracellular Ca²⁺, which causes a significant increase in the fluorescence intensity of Fluo-4. The change in fluorescence (ΔF/F₀) is measured over time to generate dose-response curves and calculate EC₅₀ values.

Site-Directed Mutagenesis

This technique is fundamental for identifying the specific amino acid residues involved in this compound binding.

Detailed Methodology:

-

Primer Design : Two complementary oligonucleotide primers are designed. These primers contain the desired mutation (a changed nucleotide triplet) and anneal to the T1R2 plasmid DNA at the target site.

-

PCR Amplification : A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in a new population of plasmids that incorporate the mutation.

-

Template Digestion : The original, non-mutated parental DNA template (which is methylated) is selectively digested using the restriction enzyme DpnI, which only cleaves methylated DNA. The newly synthesized, mutated DNA is unmethylated and remains intact.

-

Transformation and Selection : The mutated plasmids are transformed into competent E. coli cells for propagation. The bacteria are grown on selective media, and single colonies are picked.

-

Verification : Plasmids are isolated from these colonies, and the DNA is sequenced to confirm that the desired mutation has been successfully incorporated. The mutated receptor is then tested using the calcium imaging assay to determine the functional effect of the amino acid substitution.

Electrophysiology

Electrophysiological techniques, such as patch-clamp recording, provide direct measurement of the electrical events in taste receptor cells.

Detailed Methodology:

-

Cell Preparation : Taste receptor cells are isolated from taste buds, or a thin slice of the tongue epithelium is prepared to keep the cells in a more native environment.

-

Whole-Cell Recording : A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is pressed against the membrane of a single taste receptor cell to form a high-resistance "giga-seal". The membrane patch is then ruptured by applying gentle suction, establishing electrical continuity between the pipette interior and the cell cytoplasm.

-

Stimulation and Recording : The cell can be "voltage-clamped" (membrane potential is held constant) to measure the ionic currents flowing through channels like TRPM5, or "current-clamped" (current is held constant) to measure changes in the membrane potential (i.e., depolarization) upon application of this compound to the cell's apical surface. This provides a direct readout of the final steps in the taste transduction cascade.

References

Enzymatic Synthesis of Aspartame: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of the artificial sweetener aspartame and its precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Z-APM), catalyzed by the metalloprotease thermolysin. This method offers a highly specific, environmentally benign, and scalable approach for producing this widely used dipeptide, making it a subject of significant interest in biochemical and pharmaceutical research. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and key quantitative data to facilitate its application in laboratory and industrial settings.

Introduction to Thermolysin-Catalyzed this compound Synthesis

This compound (L-aspartyl-L-phenylalanine methyl ester) is a low-calorie artificial sweetener approximately 200 times sweeter than sucrose.[1] Its industrial production often utilizes the thermostable metalloprotease thermolysin, derived from Bacillus thermoproteolyticus, to catalyze the condensation of two key precursors: N-carbobenzoxy-L-aspartic acid (Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe).[1][2][3] This enzymatic approach is favored for its high stereospecificity, which minimizes the formation of bitter-tasting isomers and ensures a high-purity product.[1]

The reaction equilibrium typically favors the hydrolysis of the peptide bond. To drive the synthesis forward, the reaction is often carried out in biphasic aqueous-organic solvent systems or in organic solvents with minimal water content. The low solubility of the Z-APM product in the reaction medium can also lead to its precipitation, further shifting the equilibrium toward synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the thermolysin-catalyzed synthesis of Z-APM, providing a comparative overview of enzyme kinetics, reaction yields, and enzyme stability under different conditions.

Table 1: Enzyme Kinetic Parameters for Z-APM Synthesis by Thermolysin

| Reference | Solvent System | Km (Z-L-Asp) (mM) | Km (L-Phe-OMe) (mM) | kcat (s-1) |

| Oyama et al. | Aqueous | 13 | > 500 | 16 |

| Wayne and Fruton | Aqueous | 8.3 | > 500 | 12 |

| Nakanishi et al. | Biphasic (Aqueous/Ethyl Acetate) | 26 | 670 | 1.3 |

Data sourced from a summary table in Birrane et al. (2014).

Table 2: Reaction Conditions and Yields for Z-APM Synthesis

| Enzyme State | Substrate Concentrations | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Free Thermolysin | 20 mM Z-L-Asp, 100 mM L-Phe-OMe HCl | 1-butyl-3-methylimidazolium hexafluorophosphate (BP6) with 5% (v/v) water | 37 | 50 h | 95 | Erbeldinger et al. (2000) |

| Immobilized Thermolysin | 120 mM Z-L-Asp, 200 mM L-Phe-OMe | tert-amyl alcohol | 45 | > 300 h | - | Nagayasu et al. (1994) |

| Immobilized Thermolysin | 40 mM Z-L-Asp, 200 mM L-Phe-OMe | tert-amyl alcohol/ethyl acetate (33:67 v/v) | 40 | - | 99 | Nagayasu et al. (1995) |

| Free Thermolysin | 1 mmol Z-L-Asp, 2 mmol L-Phe-OMe HCl | Aqueous (pH 7) | 40 | Overnight | - | Andersson et al. (1987) |

Table 3: Stability of Free and Immobilized Thermolysin

| Enzyme State | Condition | Stability Metric | Reference |

| Immobilized on Bentonite | Storage at 4°C for 60 days | Retained 68.27% of initial activity | Alsoufi and Aziz (2021) |

| Immobilized on Bentonite | 30 continuous uses | Retained 86.53% of its original activity | Alsoufi and Aziz (2021) |

| Immobilized in tert-amyl alcohol | Absence of substrate at 70°C | Fully stable | Nagayasu et al. (1994) |

| Immobilized in tert-amyl alcohol | Presence of substrate at 50°C | Fully stable | Nagayasu et al. (1994) |

| Free in BP6 | Preincubation at 37°C for an extended period | Showed greater stability compared to ethyl acetate | Erbeldinger et al. (2000) |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of Z-APM, including protocols for both free and immobilized thermolysin, as well as the subsequent purification and analysis of the product.

Protocol for Z-APM Synthesis with Free Thermolysin in an Aqueous System

This protocol is adapted from Andersson et al. (1987).

Materials:

-

N-(Benzyloxycarbonyl)-L-aspartic acid (Z-L-Asp)

-

L-Phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl)

-

Thermolysin

-

4 M NaOH

-

Deionized water

-

Centrifuge tubes (~10 mL capacity)

-

Vortex mixer

-

Water bath

Procedure:

-

Weigh 267 mg (1 mmol) of Z-L-Asp and 431 mg (2 mmol) of L-Phe-OMe·HCl into a centrifuge tube.

-

Suspend the substrates in 3 mL of deionized water.

-

Adjust the pH of the suspension to 7.0 by the portion-wise addition of 4 M NaOH while continuously stirring the mixture on a vortex mixer. Continue until a clear solution is obtained.

-

Prepare a stock solution of thermolysin (e.g., 10 mg/mL in deionized water). Add 2 mg of thermolysin (200 µL of the stock solution) to the reaction mixture.

-

Incubate the reaction mixture in a water bath at 40°C overnight. The product may precipitate as a crystalline solid or an oil. If an oil forms, it can be induced to crystallize by repeated cooling and stirring.

-

Collect the precipitated product by centrifugation.

-

Wash the product pellet by resuspending in 4 mL of deionized water followed by centrifugation. Repeat this washing step five times to remove unreacted substrates and the enzyme.

-

The resulting pellet is the salt of Z-APM and L-Phe-OMe.

Protocol for Z-APM Synthesis with Immobilized Thermolysin in an Organic Solvent

This protocol describes a continuous synthesis in a column reactor, based on the work of Nagayasu et al. (1994).

Materials:

-

Immobilized thermolysin (e.g., on a suitable solid support)

-

N-(Benzyloxycarbonyl)-L-aspartic acid (Z-L-Asp)

-

L-Phenylalanine methyl ester (L-Phe-OMe)

-

tert-amyl alcohol

-

Column reactor

-

Peristaltic pump

Procedure:

-

Pack a column reactor with the immobilized thermolysin.

-

Prepare the substrate solution by dissolving 120 mM Z-L-Asp and 200 mM L-Phe-OMe in tert-amyl alcohol.

-

Equilibrate the column with tert-amyl alcohol at 45°C.

-

Continuously feed the substrate solution through the column reactor using a peristaltic pump at a defined space velocity (e.g., 1 h⁻¹).

-

Collect the effluent from the column, which contains the product Z-APM.

-

The product can be recovered from the solvent, for example, by evaporation.

Deprotection of Z-APM to Yield this compound

The final step in this compound synthesis is the removal of the N-terminal benzyloxycarbonyl (Z) protecting group from Z-APM. This is typically achieved by catalytic hydrogenation.

Materials:

-

Z-APM

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Ammonium formate (HCOONH₄)

Procedure:

-

Dissolve the synthesized Z-APM in methanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Add ammonium formate as a hydrogen donor.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the completion of the deprotection reaction.

-

Remove the catalyst by filtration.

-

Evaporate the methanol to obtain the final product, this compound.

HPLC Analysis of Z-APM and this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the progress of the synthesis and assessing the purity of the final product.

Materials and Equipment:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or a suitable buffer (e.g., sodium phosphate)

-

Reference standards for Z-L-Asp, L-Phe-OMe, Z-APM, and this compound

Exemplary HPLC Method for Z-APM Analysis (adapted from Erbeldinger et al., 2000):

-

Mobile Phase: Acetonitrile/water (60/40% v/v) containing 10 mM orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 257 nm.

-

Sample Preparation: Terminate the reaction by dissolving a 100 µL aliquot into 1.5 mL of the mobile phase.

Exemplary HPLC Method for this compound Analysis (adapted from Barakat et al., 2022):

-

Mobile Phase: Potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 217 nm.

-

Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the enzymatic reaction mechanism and a general experimental workflow for the synthesis of this compound using thermolysin.

Caption: Enzymatic condensation of Z-L-Asp and L-Phe-OMe catalyzed by thermolysin.

Caption: General experimental workflow for the two-step synthesis of this compound.

References

The Sweet and Bitter World of Aspartame: A Technical Guide to its Stereoisomers for Chemical Biology Research

For Researchers, Scientists, and Drug Development Professionals

Aspartame, the widely-used artificial sweetener, is a methyl ester of a dipeptide composed of L-aspartic acid and L-phenylalanine. Its intense sweet taste, approximately 180 to 200 times that of sucrose, has made it a staple in low-calorie food and beverage products.[1] However, the seemingly simple structure of this compound belies a fascinating complexity rooted in stereochemistry. The presence of two chiral centers in its constituent amino acids gives rise to four distinct stereoisomers, each with a unique taste profile that offers a compelling case study for research in chemical biology, taste receptor pharmacology, and drug development. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their respective tastes, the underlying signaling pathways, and the experimental methodologies used in their study.

The Four Stereoisomers of this compound and Their Taste Profiles

This compound is chemically known as N-L-α-aspartyl-L-phenylalanine-1-methyl ester. The "L" designation before each amino acid indicates the specific stereoconfiguration of that component. The four stereoisomers arise from the possible combinations of L- and D-amino acids:

-

L-aspartyl-L-phenylalanine methyl ester (L-L isomer): This is the commercially produced this compound, renowned for its clean, sweet taste.[1]

-

L-aspartyl-D-phenylalanine methyl ester (L-D isomer): This stereoisomer is reported to be bitter.

-

D-aspartyl-L-phenylalanine methyl ester (D-L isomer): This stereoisomer is also reported to be bitter.

-

D-aspartyl-D-phenylalanine methyl ester (D-D isomer): This stereoisomer is described as tasteless.

The dramatic difference in taste perception between these stereoisomers highlights the high degree of stereospecificity of taste receptors, a critical consideration in the design of novel therapeutic agents that may interact with these receptors.

Quantitative Taste Profile of this compound Stereoisomers

The following table summarizes the available quantitative and qualitative data on the taste of this compound's stereoisomers. It is important to note that while the sweetness of the L-L isomer is well-characterized, quantitative data on the bitterness of the other isomers is less prevalent in the literature.

| Stereoisomer | Chemical Name | Taste Profile | Relative Sweetness (vs. Sucrose) | Bitterness |

| L-L | L-aspartyl-L-phenylalanine methyl ester | Sweet | ~180-200x | Minimal to none |

| L-D | L-aspartyl-D-phenylalanine methyl ester | Bitter | Not Applicable | Present |

| D-L | D-aspartyl-L-phenylalanine methyl ester | Bitter | Not Applicable | Present |

| D-D | D-aspartyl-D-phenylalanine methyl ester | Tasteless | Not Applicable | Not Applicable |

Taste Receptor Signaling Pathways

The distinct tastes of this compound's stereoisomers are mediated by different families of G-protein coupled receptors (GPCRs) located in the taste buds of the tongue.

The Sweet Taste Pathway

The sweet taste of the L-L isomer of this compound is mediated by the T1R2/T1R3 heterodimeric receptor. The binding of a sweet ligand, such as L-L this compound, to this receptor initiates an intracellular signaling cascade.

Caption: Signaling pathway for sweet taste perception.

The Bitter Taste Pathway

The bitter taste of the L-D and D-L isomers is mediated by a different family of GPCRs known as TAS2Rs (or T2Rs). Humans have about 25 different TAS2Rs, which allows for the detection of a wide variety of bitter compounds. While the specific TAS2R(s) that bind to the bitter this compound stereoisomers are not definitively identified in the literature, dipeptides have been shown to activate various TAS2Rs, such as T2R1.[2][3][4] The downstream signaling cascade shares some components with the sweet taste pathway.

Caption: Signaling pathway for bitter taste perception.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of this compound and its stereoisomers typically involves the coupling of the constituent amino acids, followed by esterification. Protecting groups are often necessary to ensure the correct amide bond formation. The following provides a generalized workflow. Specific protocols for each of the non-commercial stereoisomers are not widely published, but can be adapted from the synthesis of the L-L isomer by substituting the appropriate D-amino acid derivatives.

Caption: Generalized workflow for this compound stereoisomer synthesis.

Detailed Methodologies:

-

Protection of Aspartic Acid: The α-amino group of the selected aspartic acid stereoisomer (L or D) is protected to prevent self-condensation and to direct the reaction to the desired carboxyl group. Common protecting groups include benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc). For example, the amino acid can be reacted with benzyl chloroformate in the presence of a base.

-

Esterification of Phenylalanine: The carboxyl group of the selected phenylalanine stereoisomer (L or D) is converted to its methyl ester. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.

-

Coupling Reaction: The protected aspartic acid and phenylalanine methyl ester are coupled to form the dipeptide.

-

Chemical Coupling: A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an anhydrous organic solvent.

-

Enzymatic Synthesis: An alternative, stereospecific method employs enzymes like thermolysin to catalyze the formation of the peptide bond. This method often proceeds in an aqueous-organic biphasic system and can offer high yields of the desired stereoisomer.

-

-

Deprotection: The protecting group on the aspartic acid residue is removed. For a Z-group, this is commonly achieved through catalytic hydrogenation using a palladium catalyst.

-

Purification: The final product is purified from byproducts and unreacted starting materials. Recrystallization is a common method for obtaining the pure crystalline dipeptide ester.

Sensory Evaluation of Taste

Determining the taste profile of each stereoisomer requires rigorous sensory evaluation by a trained panel.

Protocol for Determining Taste Threshold:

The taste detection threshold, the lowest concentration at which a substance can be perceived, is a fundamental sensory metric. The ascending forced-choice method is a standard procedure.

-

Panelist Training: A panel of trained sensory assessors is selected and familiarized with the taste qualities to be evaluated (sweet, bitter).

-

Sample Preparation: A series of solutions of the purified stereoisomer in deionized, tasteless water are prepared in ascending concentrations (e.g., logarithmic steps).

-

Presentation: Panelists are presented with a series of triangle tests. In each test, they receive three samples, two of which are plain water and one is the tastant solution. The order of presentation is randomized.

-

Evaluation: Panelists are asked to identify the "odd" sample. A correct identification indicates that the concentration is at or above their detection threshold.

-

Threshold Determination: The threshold for an individual is typically defined as the lowest concentration at which they can correctly identify the tastant in a statistically significant number of trials. The group threshold is the geometric mean of the individual thresholds.

Protocol for Determining Relative Sweetness/Bitterness:

The intensity of the sweet or bitter taste can be quantified relative to a standard compound.

-

Reference Standards: A series of solutions of a standard tastant (e.g., sucrose for sweetness, quinine hydrochloride for bitterness) are prepared at various concentrations.

-

Sample Preparation: Solutions of the this compound stereoisomers are prepared at concentrations above their detection thresholds.

-

Magnitude Estimation: Panelists are presented with the reference standards and asked to assign a numerical value to the perceived intensity of each. They are then presented with the test samples and asked to rate their taste intensity relative to the reference scale.

-

Data Analysis: The mean intensity ratings for the stereoisomer solutions are calculated and can be compared to the concentration-response curve of the standard to determine the equivalent concentration.

Conclusion

The stereoisomers of this compound provide a powerful tool for investigating the molecular basis of taste. The stark contrast between the sweet L-L isomer and its bitter or tasteless counterparts underscores the exquisite stereoselectivity of taste receptors. For researchers in chemical biology and drug development, this system offers a valuable model for understanding ligand-receptor interactions and the principles of molecular recognition that govern taste perception. Further research to quantify the bitterness of the L-D and D-L isomers and to identify their specific TAS2R targets would provide deeper insights into the complex world of taste and could inform the development of novel flavor modulators and therapeutics.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Aspartame for Organic Chemistry Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester), a dipeptide methyl ester, is a widely utilized high-intensity artificial sweetener. Its chemical structure, comprising a unique combination of functional groups, offers a compelling case study for various organic chemistry principles, including stereochemistry, peptide synthesis, esterification, and degradation kinetics. This technical guide provides a comprehensive overview of this compound's molecular architecture, the reactivity of its functional groups, and detailed experimental protocols for its synthesis and characterization. Quantitative data are presented in tabular format for ease of comparison, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Functional Groups

This compound is chemically known as N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester, with the molecular formula C₁₄H₁₈N₂O₅.[1] Its structure is derived from two naturally occurring amino acids: L-aspartic acid and the methyl ester of L-phenylalanine.[2][3] The molecule possesses five distinct functional groups that dictate its chemical and physical properties: a carboxylic acid, a primary amine, an amide (peptide bond), an ester, and a phenyl group.[1]

The presence of two chiral centers in the aspartic acid and phenylalanine residues means that stereochemistry is crucial to its sweet taste. Only the L,L-dipeptide exhibits the characteristic sweetness.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior in various chemical environments and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [1] |

| Molecular Weight | 294.30 g/mol | |

| Melting Point | 246-250 °C (decomposes) | |

| Appearance | White, odorless crystalline powder | |

| pKa (α-carboxyl) | ~3.96 (side chain of aspartic acid) | |

| pKa (α-amino) | ~7.9 | |

| pKa (side-chain carboxyl) | ~3.9 | |

| Solubility in water (25°C) | pH dependent: 20 mg/mL at pH 2.2, 13.5 mg/mL at pH 5.2 | |

| Maximum Stability | pH 4.3 (half-life of ~300 days at room temperature) |

This compound Degradation Pathways

The stability of this compound is highly dependent on pH and temperature. Understanding its degradation pathways is critical for its application in food and pharmaceutical formulations.

Degradation under Acidic Conditions (pH < 4.3)

Under acidic conditions, the primary degradation pathway is the hydrolysis of the ester linkage, yielding L-aspartyl-L-phenylalanine and methanol. Further hydrolysis of the peptide bond can occur under stronger acidic conditions, leading to the formation of aspartic acid and phenylalanine.

References

The metabolic fate of aspartame's methanol component in physiological studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartame, a widely utilized artificial sweetener, is metabolized in the gastrointestinal tract into its constituent components: aspartic acid (approximately 40%), phenylalanine (approximately 50%), and methanol (approximately 10%)[1][2][3]. The release of methanol has prompted extensive investigation into its subsequent metabolic fate and potential physiological effects. This technical guide provides an in-depth analysis of the metabolic pathway of this compound-derived methanol, supported by quantitative data from key physiological studies. It details the experimental protocols employed in this research and includes visualizations of the metabolic processes and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Upon ingestion, this compound is rapidly and completely hydrolyzed by esterases and peptidases in the small intestine[1][4]. The intact this compound molecule is not found in circulating blood, even after high doses. The metabolic products—aspartic acid, phenylalanine, and methanol—are then absorbed. While aspartic acid and phenylalanine are amino acids that enter their respective metabolic pools, the focus of this guide is the metabolic cascade of the methanol component.

Methanol itself is not inherently toxic, but its metabolites, formaldehyde and subsequently formic acid (formate at physiological pH), are responsible for the toxicity observed in cases of methanol poisoning. Therefore, understanding the kinetics and concentrations of these metabolites following this compound consumption is crucial for assessing its safety.

Metabolic Pathway of this compound-Derived Methanol

The metabolism of methanol derived from this compound follows a well-established oxidative pathway primarily in the liver.

Methanol is absorbed from the gastrointestinal tract and enters the portal circulation. It is then metabolized, primarily in the liver, by alcohol dehydrogenase (ADH) to formaldehyde. Formaldehyde is a highly reactive and transient compound that is rapidly oxidized by aldehyde dehydrogenase to formic acid. Formic acid is the primary metabolite responsible for the metabolic acidosis and ocular toxicity seen in methanol poisoning. However, in the context of this compound consumption, the resulting formate concentrations are typically low and are further metabolized to carbon dioxide and water through a folate-dependent pathway.

Quantitative Analysis from Physiological Studies

Numerous studies have quantified the levels of methanol and its metabolites in blood and other biological matrices following the ingestion of this compound. The following tables summarize key quantitative data from these studies.

Table 1: Peak Blood Methanol Concentrations in Adults After a Single Dose of this compound

| This compound Dose (mg/kg) | Peak Blood Methanol (mg/dL) | Time to Peak | Study Population | Reference(s) |

| 34 | Below Detection Limit (0.4) | - | 12 Normal Adults | |

| 50 | 0.34 ± 0.12 (mean ± SEM) | 30-90 min | 6 Normal Adults | |

| 100 | 1.27 ± 0.48 (mean ± SD) | 60-90 min | 6 Normal Adults | |

| 150 | 2.14 ± 0.35 (mean ± SD) | - | 6 Normal Adults | |

| 200 | 2.58 ± 0.78 (mean ± SD) | - | 6 Normal Adults |

Table 2: Peak Blood Methanol Concentrations in Infants After a Single Dose of this compound

| This compound Dose (mg/kg) | Peak Blood Methanol (mg/dL) | Time to Peak | Study Population | Reference(s) |

| 34 | Below Detection Limit (0.35) | - | 10 Infants (8-14 months) | |

| 50 | 0.30 ± 0.10 (mean ± SEM) | - | 6 Infants (8-14 months) | |

| 100 | 1.02 ± 0.28 (mean ± SD) | 90 min | 8 Infants (8-14 months) |

Table 3: Blood Formate Concentrations After this compound Ingestion

| This compound Dose (mg/kg) | Change in Blood Formate | Study Population | Reference(s) |

| 200 (single dose) | No significant increase | 6 Normal Adults | |

| Repeated Doses (600 mg/serving for 8 servings) | Remained within normal limits | 6 Normal Adults |

It is important to note that even at abuse doses (100-200 mg/kg), the peak blood methanol concentrations observed are significantly lower than those associated with methanol toxicity. Furthermore, studies have consistently shown that this compound ingestion does not lead to a significant increase in blood formate levels, indicating that the rate of formate production does not overwhelm the body's capacity for its metabolism and excretion.

Experimental Protocols

The methodologies employed in studying the metabolic fate of this compound's methanol component are critical for interpreting the resulting data. Below are detailed protocols from key experiments.

Human Pharmacokinetic Studies

These studies typically involve the administration of a defined dose of this compound to human volunteers, followed by the collection of biological samples at various time points for metabolite analysis.

-

Subjects: Studies have included normal healthy adults and infants. Exclusion criteria often include pregnancy, metabolic disorders (like phenylketonuria), and significant medical conditions.

-

Dosing: this compound is typically administered orally in a fasted state, either dissolved in a beverage or as a slurry. Doses have ranged from the projected 99th percentile of daily ingestion (34 mg/kg) to abuse levels (up to 200 mg/kg).

-

Sample Collection: Blood samples are collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 15, 30, 60, 90, 120 minutes, and then hourly for several hours). Breath samples have also been used to quantify exhaled methanol.

-

Analytical Methods:

-

Methanol: Gas chromatography (GC) is a common method for quantifying methanol in blood. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been used for real-time measurement of methanol in exhaled breath.

-

Formate: Enzymatic assays or GC-MS are typically used to measure formate concentrations in blood.

-

In Vivo Animal Studies with Labeled this compound

The use of isotopically labeled this compound allows for the tracing of its metabolites through various tissues.

-

Subjects: Wistar rats are a frequently used animal model.

-

Dosing and Labeling: this compound labeled with Carbon-14 in the methanol carbon ([¹⁴C]methanol-aspartame) is administered orally. This allows for the specific tracking of the carbon atom from the methanol group.

-

Tissue Analysis: At predetermined time points after administration, animals are euthanized, and various tissues (liver, kidney, brain, etc.), as well as blood, are collected. The radioactivity in these tissues is then quantified to determine the distribution of the label. Further analysis can identify the specific molecules (e.g., proteins, DNA) to which the label has been incorporated.

Discussion and Conclusions

The extensive body of physiological research on the metabolic fate of this compound's methanol component consistently demonstrates its rapid absorption and metabolism. In humans, even at high or abuse-level doses, the resulting blood methanol concentrations are well below toxic levels. Crucially, there is no significant accumulation of formate, the toxic metabolite of methanol, in the blood following this compound ingestion. This indicates that the endogenous metabolic pathways for formate are not overwhelmed by the amount produced from the consumption of this compound within recommended and even excessive intake levels.

For drug development professionals, the methodologies outlined in this guide provide a framework for assessing the metabolism of ester-containing compounds that may release small amounts of alcohol. The principles of using labeled compounds, conducting pharmacokinetic studies with sensitive analytical methods, and evaluating potential toxic metabolites are broadly applicable in preclinical and clinical safety assessments.

References

Early studies on the safety and toxicology of aspartame for historical scientific review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational safety and toxicology studies of aspartame, with a focus on the early research that underpinned its initial regulatory evaluations. The content is intended for an audience with a professional background in toxicology, pharmacology, and drug development, offering a historical perspective on the scientific assessment of this widely used artificial sweetener.

Introduction

This compound, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, was discovered in 1965 by James M. Schlatter at G.D. Searle & Company.[1][2] Its intense sweetness, approximately 180 to 200 times that of sucrose, led to its development as a low-calorie sugar substitute.[1] Following its discovery, an extensive series of toxicological studies were conducted to establish its safety profile before it could be approved for widespread use in food and beverages. This review focuses on these early, pivotal studies, detailing their methodologies and findings, which have been the subject of considerable scientific and public scrutiny over the decades.[3][4]

Metabolism of this compound

Upon ingestion, this compound is rapidly and completely hydrolyzed in the small intestine by digestive enzymes into its constituent components: aspartic acid, phenylalanine, and methanol. It is important to note that this compound itself is not found in the bloodstream, even after the ingestion of high doses. The metabolic fate of these components is a crucial aspect of this compound's safety assessment.

Aspartic acid and phenylalanine are common amino acids found in protein-containing foods. Methanol is also naturally present in various foods, such as fruits and vegetables. The amount of methanol produced from this compound consumption is generally less than that from other dietary sources. The body further metabolizes methanol into formaldehyde and then to formic acid, which are eventually eliminated.

Acute, Subacute, and Chronic Toxicity Studies

A battery of studies in various animal models was conducted to assess the potential for toxicity from single (acute), short-term (subacute), and long-term (chronic) exposure to this compound.

Experimental Protocols

The general workflow for these early toxicity studies, particularly the long-term carcinogenicity bioassays, followed a standardized approach.